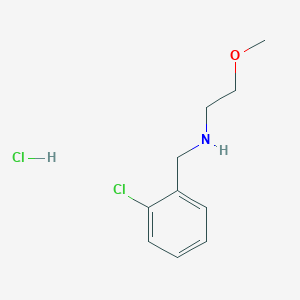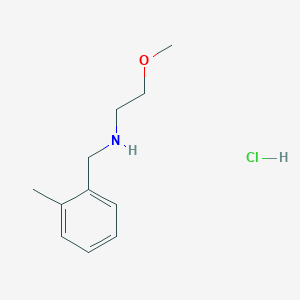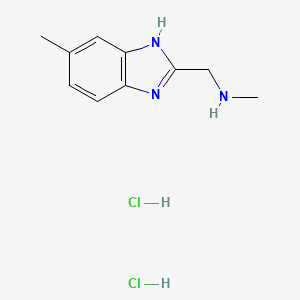![molecular formula C13H22ClNO2 B3086049 (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158469-22-7](/img/structure/B3086049.png)
(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride
Descripción general
Descripción
(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the NBOMe series. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. 25B-NBOMe is a potent agonist of the serotonin 2A receptor and has been found to have psychoactive effects at very low doses.
Aplicaciones Científicas De Investigación
Interaction with Amines in Organic Solvents
Research on the interaction of protonated merocyanine dyes with amines in organic solvents provides insight into the solvatochromic behavior of related compounds. Studies like these can elucidate how compounds similar to "(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride" might interact with amines in different solvents, which is valuable in the development of chemical sensors and indicators (Ribeiro et al., 2011).
Solution-Phase Synthesis and Cellular Bioassay
The construction of a minilibrary through solution-phase synthesis involving core amino compounds and carboxylic acids demonstrates the versatility of similar structures in combinatorial chemistry. This approach is significant for drug discovery, allowing the rapid screening of a wide range of derivatives for biological activity (Chiang et al., 2009).
Chemical Modification and Biomedical Applications
Studies on the chemical modification of hyaluronan with amines highlight the potential of structurally similar compounds for biomedical applications. Such modifications can enhance the properties of biomaterials, making them suitable for drug delivery systems and tissue engineering (D’Este et al., 2014).
Synthesis and Antiprotozoal Activity
Research on the synthesis of novel compounds and their antiprotozoal activity can provide a foundation for developing new therapeutic agents. Similar compounds could be synthesized and evaluated for their potential to treat diseases caused by protozoan parasites (Das & Boykin, 1977).
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCSKOBWRQZWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085968.png)

![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3085992.png)



![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)


amine hydrochloride](/img/structure/B3086028.png)
amine hydrochloride](/img/structure/B3086029.png)
![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
amine hydrochloride](/img/structure/B3086042.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)